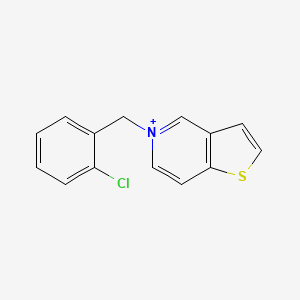

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

描述

Significance of Thienopyridine Derivatives in Contemporary Chemical Research

Thienopyridine derivatives, which feature a thiophene (B33073) ring fused to a pyridine (B92270) ring, represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. researchgate.net Their unique structure has been the foundation for a wide array of pharmacologically active agents. The most prominent application of thienopyridines is in the development of antiplatelet drugs, such as Ticlopidine (B1205844) and Clopidogrel (B1663587), which are crucial in preventing atherothrombotic events in cardiovascular and cerebrovascular diseases. nih.govnih.govoup.com These drugs function as antagonists of the platelet P2Y12 receptor, a key player in platelet activation and aggregation. mdpi.comoup.com

Beyond their well-established role in cardiovascular therapy, the thienopyridine framework is associated with a broad spectrum of biological activities. researchgate.net Research has demonstrated their potential as anti-inflammatory, antimicrobial, antiviral, antitumor, and anticancer agents. researchgate.net The structural versatility of the thienopyridine core allows for modifications that can fine-tune properties like solubility and lipophilicity, enhancing their potential as therapeutic candidates. This wide range of activities ensures that thienopyridines remain a subject of intense investigation, with chemists continually exploring new derivatives to address various therapeutic needs. researchgate.net

Overview of Isomeric Thienopyridine Systems and Annulation Modes

The term "thienopyridine" refers not to a single molecule but to a class of isomeric compounds. The structural diversity arises from the different ways the thiophene and pyridine rings can be fused together, a concept known as "annulation modes". researchgate.net There are six possible isomeric structures for the thienopyridine system, each with distinct chemical properties and, consequently, different biological activities. researchgate.netresearchgate.net

The six isomers are differentiated by the position and orientation of the sulfur atom of the thiophene ring relative to the nitrogen atom of the pyridine ring. researchgate.net The study of these isomers is critical, as the specific mode of annulation profoundly influences the molecule's electronic distribution, stereochemistry, and biological receptor interactions. researchgate.netnih.gov

| Isomeric System | Systematic Name |

|---|---|

| Isomer 1 | thieno[2,3-b]pyridine (B153569) |

| Isomer 2 | thieno[3,2-b]pyridine (B153574) |

| Isomer 3 | thieno[2,3-c]pyridine (B153571) |

| Isomer 4 | thieno[3,2-c]pyridine (B143518) |

| Isomer 5 | thieno[3,4-b]pyridine |

| Isomer 6 | thieno[3,4-c]pyridine |

Data derived from multiple sources detailing the known isomeric structures of thienopyridine. researchgate.netresearchgate.net

Specific Focus on the Thieno[3,2-c]pyridinium Structural Class

This article's subject, 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, belongs to the thieno[3,2-c]pyridine isomeric class. uni.lu This specific scaffold has been a subject of significant research interest. For instance, derivatives of thieno[3,2-c]pyridine have been synthesized and investigated for their potential as blood-platelet aggregation inhibitors and antithrombotic agents. google.com Furthermore, the thieno[3,2-c]pyridine ring system has been explored as a novel pharmacophore for developing agents with potential antipsychotic activity, showing potent affinity for serotonin (B10506) receptors. nih.govacs.org The utility of this structural class also extends into materials science, where thieno[3,2-c]pyridine-based iridium complexes have been synthesized for use as phosphorescent emitters in organic light-emitting diodes (OLEDs). researchgate.net

A key feature of the compound is the "pyridinium" suffix, which denotes that the nitrogen atom in the pyridine ring is quaternized, resulting in a permanent positive charge. uni.lunih.gov This quaternization transforms the molecule into a cationic species, specifically a pyridinium (B92312) salt. This structural modification can significantly alter the compound's physicochemical properties, such as solubility and its ability to interact with biological targets, compared to its neutral thienopyridine counterpart.

Research Landscape and Untapped Potential of this compound

The specific compound, this compound, is identified in chemical databases and by chemical suppliers, confirming its synthesis and structure. uni.lunih.govclearsynth.com It is often cataloged as an impurity or related compound to the well-known drug Ticlopidine, which shares the core thieno[3,2-c]pyridine structure. nih.gov

Despite its availability and relation to pharmacologically important molecules, dedicated research focusing on the specific biological activities or material properties of this compound is not extensively documented in publicly available literature. This suggests that the compound is likely utilized as a research intermediate in the synthesis of more complex molecules or that its full potential has yet to be thoroughly investigated and published. nih.gov

The research landscape for related thieno[2,3-c]pyridines and other isomers shows a focus on anticancer properties, highlighting a potential, yet unexplored, avenue for this compound class. nih.gov Given the known applications of the thieno[3,2-c]pyridine scaffold in antiplatelet therapy and materials science, the untapped potential of this compound lies in its systematic evaluation for similar, or novel, applications. google.comresearchgate.net The presence of the 2-chlorobenzyl group introduces specific steric and electronic features that could modulate its interaction with biological targets or influence its photophysical properties, warranting further investigation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClNS⁺ | PubChem uni.lunih.gov |

| Monoisotopic Mass | 260.03006 Da | PubChem uni.lu |

| Charge | +1 | PubChem nih.gov |

| InChIKey | OQXLLGWEACZMFD-UHFFFAOYSA-N | PubChem uni.lu |

| Canonical SMILES | C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl | PubChem uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLLGWEACZMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClNS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721387-90-2 | |

| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Chlorobenzyl Thieno 3,2 C Pyridinium and Analogues

Classical and Established Synthetic Routes to Thieno[3,2-c]pyridinium Frameworks

The construction of the thieno[3,2-c]pyridine (B143518) skeleton has been a subject of extensive research, leading to several robust and well-established synthetic methodologies. These classical routes typically involve the formation of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing complementary heterocycle.

Cyclization Reactions Employing Thiophene and Pyridine Precursors

The fusion of a thiophene ring onto a pyridine structure or vice versa is a cornerstone of thienopyridine synthesis. igi-global.com These cyclization strategies are diverse, often tailored to the specific substitution patterns desired in the final product.

One of the most prominent methods is the Pictet-Spengler reaction , which is widely utilized for synthesizing the tetrahydrothieno[3,2-c]pyridine core, a key intermediate for drugs like Ticlopidine (B1205844) and Clopidogrel (B1663587). igi-global.com This reaction typically involves the condensation of a 2-(thienyl)ethylamine derivative with an aldehyde, followed by an acid-catalyzed cyclization. A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, an analogous system, based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.org

Another classical approach is a modification of the Pomeranz-Fritsch reaction . For instance, thieno[3,2-c]pyridine can be prepared in a four-step synthesis starting from thiophene-3-carbaldehyde. igi-global.com A related method involves the cyclization of a Schiff base, formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532), to yield thieno[2,3-c]pyridines, highlighting the versatility of this precursor type for accessing different isomers. researchgate.net

Intramolecular cyclization of suitably functionalized precursors is also a common strategy. For example, the Thorpe-Ziegler cyclization of 2-(alkylthio)-pyridine-3-carbonitriles provides a pathway to the thieno[2,3-b]pyridine (B153569) isomer. igi-global.com For the thieno[3,2-c] isomer, a key strategy involves the cyclization of N-(3-thienyl)methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamides. This process starts with the reaction of 3-thienaldehyde with an aminoacetal to form a Schiff base, which is then reduced and tosylated. The final cyclization is achieved by treatment with a strong mineral acid like HCl or H₂SO₄ in an inert solvent. google.com

The Gould-Jacobs reaction represents another pathway, typically involving the reaction of an aminothiophene with a malonic acid derivative to construct the pyridine ring. igi-global.com Similarly, the Friedländer annulation, which condenses a 2-aminothiophene-3-carbaldehyde (B3190230) or ketone with a compound containing an activated methylene (B1212753) group, is a powerful tool for building the fused pyridine ring. igi-global.com

| Cyclization Strategy | Precursors | Key Reagents/Conditions | Product Core | Reference(s) |

| Pictet-Spengler Reaction | 2-(Thienyl)ethylamine derivative, Aldehyde | Acid catalyst | Tetrahydrothieno[3,2-c]pyridine | igi-global.com |

| Modified Pomeranz-Fritsch | Thiophene-3-carbaldehyde | Multi-step | Thieno[3,2-c]pyridine | igi-global.com |

| Sulfonamide Cyclization | N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide | Strong mineral acid (e.g., HCl) | Thieno[3,2-c]pyridine | google.com |

| Friedländer Annulation | 2-Aminothiophene-3-carbonyl, Active methylene compound | Base or acid catalyst | Thieno[2,3-b]pyridine | igi-global.com |

Multi-Component and One-Pot Synthetic Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, multi-component and one-pot reactions have been developed for the synthesis of thienopyridine frameworks. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

A notable one-pot synthesis produces methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. researchgate.netresearchgate.net This reaction involves the condensation of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine (B178648) hydrate (B1144303). The reaction can also be performed stepwise, where the intermediate thieno[3,2-c]pyran-4-one is isolated before being treated with hydrazine hydrate to yield the final thienopyridinone. researchgate.net The generality of this protocol has been demonstrated with various substrates, achieving good to excellent yields. researchgate.netresearchgate.net

Another efficient one-pot approach involves the Gewald reaction. For instance, polysubstituted 2-aminothiophenes can be synthesized via the ring-opening of 1,1-dicyano-2,3-diarylcyclopropanes with elemental sulfur in the presence of morpholine. researchgate.net These 2-aminothiophenes are versatile precursors for subsequent cyclization to form the fused pyridine ring.

The synthesis of various pyridine derivatives, which can be analogous precursors to thienopyridines, has been effectively achieved through multi-component reactions. For example, highly functionalized pyridines have been synthesized via a Pd-mediated multi-component reaction, followed by a one-pot Suzuki coupling. nih.gov Similarly, an eco-friendly, four-component strategy in an aqueous micellar medium has been used to synthesize 2-amino-4-arylpyridine-3,5-dicarbonitriles. nih.gov These methods highlight the power of one-pot strategies in rapidly building molecular diversity around a core heterocyclic structure. nih.govnih.gov

| Reaction Type | Key Starting Materials | Product Type | Key Features | Reference(s) |

| One-Pot Condensation/Cyclization | 2H-Pyran-2-one-3-carbonitrile, Methyl mercaptoacetate, Hydrazine hydrate | Thieno[3,2-c]pyridin-4-ones | Efficient, good yields, both one-pot and stepwise options available | researchgate.netresearchgate.net |

| Domino Reaction | Dimethylaminopropenoyl cyclopropanes, Lawesson's reagent | 2,3-Dihydrothieno[3,2-c]pyridin-4(5H)-ones | Involves regioselective thionation, ring-enlargement, and intramolecular aza-cyclization | researchgate.net |

| Three-Component Reaction | Aldehyde, Malononitrile, 4-Hydroxy-pyridin-2(1H)-one | Pyrano[3,2-c]pyridones | Short reaction times, high yields, green solvent (ethanol) | nih.gov |

Advanced and Stereoselective Synthetic Approaches for Thienopyridine Derivatives

Moving beyond classical methods, recent advancements in organic synthesis have provided more sophisticated and selective ways to construct and functionalize thienopyridine systems. These include site-selective C–H bond functionalization, biocatalysis, and novel transformation reactions.

Site-Selective C–H Bond Functionalization and Annulation

Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org A concise and efficient metal-free protocol has been developed for the synthesis of substituted thienopyridine and thienoquinoline derivatives with high selectivity. acs.orgacs.org This method proceeds via a site-selective C–H bond thiolation and subsequent cyclization of m-alkynylpyridine substrates using potassium ethyl xanthate (EtOCS₂K) as the sulfur source. acs.orgacs.orgresearchgate.net This cascade reaction provides straightforward access to biologically relevant thienopyridine molecules. acs.org

The challenge of functionalizing the benzenoid ring of fused N-heterocycles has been a significant focus of research. rsc.org For pyridine derivatives, photocatalytic methods have enabled efficient pyridylic C(sp³)–H functionalization through radical-mediated reactions. nih.gov This approach involves the reversible formation of alkylidene dihydropyridine (B1217469) intermediates, which then undergo intermolecular radical trapping, allowing for rapid structural diversification. nih.gov While often focused on other isomers or related systems, these advanced C-H activation principles offer potential pathways for novel syntheses of thieno[3,2-c]pyridines.

| Methodology | Substrate | Key Reagents | Transformation | Key Advantages | Reference(s) |

| C-H Thiolation/Cyclization | m-Alkynylpyridines | EtOCS₂K (sulfur source) | Annulation to form thieno[2,3-b]pyridines | Metal-free, high selectivity, efficient | acs.orgacs.org |

| Photocatalytic C(sp³)-H Functionalization | C4-alkyl N-amidopyridinium salts | Photocatalyst, Radical source | Fluoroalkylation or cascade reactions at the pyridylic position | Operationally simple, high chemoselectivity | nih.gov |

| Friedländer Annulation | 2-(2-bromoaryl)thiophenes | Palladium catalyst | β-vinylation of the thiophene ring | Traceless directing group, activates challenging C-H positions | researchgate.net |

Biocatalytic Methods in Thienopyridine Conjugate Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing chiral molecules and metabolites. Unspecific peroxygenases (UPOs), which can mimic the activity of cytochrome P450 enzymes, have been successfully employed in the synthesis of active metabolites of thienopyridine drugs like clopidogrel and prasugrel. semanticscholar.orgsemanticscholar.org

Acid-Mediated Denitrogenative Transformation Reactions

Denitrogenative reactions, where a molecule of dinitrogen (N₂) is extruded to trigger a transformation, provide a unique entry into various heterocyclic systems. A metal-free method for synthesizing thieno[2,3-c]pyridine (B153571) derivatives (an isomer of the [3,2-c] system) has been developed using this strategy. nih.gov The synthesis begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization to create a fused thieno[2,3-c] researchgate.netacs.orgsemanticscholar.orgtriazolo[1,5-a]pyridine intermediate. The final step is an acid-mediated denitrogenative transformation that yields the desired thieno[2,3-c]pyridine skeleton. nih.gov

In a related context, Lewis acid-catalyzed denitrogenative transannulation of pyridotriazoles with nitriles has been established as an efficient, metal-free method for synthesizing imidazo[1,5-a]pyridines. organic-chemistry.orgnih.govacs.org The reaction, catalyzed by BF₃·OEt₂, is believed to proceed through the formation of an α-imino diazo compound intermediate, followed by cyclization. organic-chemistry.orgnih.gov The use of a dichlorobenzene-dichloroethane solvent system is crucial for achieving high yields. organic-chemistry.orgresearchgate.net This body of work demonstrates that acid-mediated denitrogenation of triazole-fused pyridines is a viable and powerful strategy for constructing N-containing heterocyclic compounds, offering a potential, albeit underexplored, route to thieno[3,2-c]pyridine analogues.

Post-Synthetic Modifications and Functional Group Derivatizations

The post-synthetic modification of the pre-formed 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium salt presents a unique set of chemical challenges and opportunities, largely dictated by the electron-deficient nature of the pyridinium (B92312) ring and the reactivity of the fused thieno- and appended benzyl (B1604629) moieties. While specific literature on the derivatization of this exact pyridinium salt is limited, the reactivity of the broader class of thieno[3,2-c]pyridines and related pyridinium salts provides a strong basis for predicting and understanding potential transformations.

The pyridinium core significantly influences the reactivity of the entire molecule. The positive charge on the nitrogen atom deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic attack or for reactions at positions alpha to the nitrogen. General reactivity patterns for pyridinium salts include susceptibility to oxidation to form corresponding pyridinones and unique photochemical cyclization reactions. google.comnih.gov

Functional group derivatizations can be envisioned at several positions on the thieno[3,2-c]pyridinium scaffold. For instance, the thiophene ring, while part of a fused system, may still undergo electrophilic substitution reactions, although the conditions would need to be carefully optimized to avoid unwanted side reactions on the electron-deficient pyridine ring. The synthesis of various functionalized thieno[3,2-c]pyridine derivatives has been reported, showcasing the versatility of this heterocyclic system for introducing a range of substituents. google.comnih.gov These modifications are typically introduced at earlier stages of the synthesis, prior to the formation of the pyridinium salt.

A plausible strategy for the derivatization of analogues involves the modification of the starting materials. For example, by using substituted thieno[3,2-c]pyridines or substituted 2-chlorobenzyl halides, a variety of analogues with different substitution patterns on both the heterocyclic core and the benzyl ring can be prepared. A patent describes the synthesis of a range of thieno[3,2-c]pyridine derivatives where various substituents are present on the carbon atom bridging the pyridine and phenyl rings, including ester and amide functionalities. google.com

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) | Methyl 2-chloro-o-chlorophenylacetate, K₂CO₃, DMF | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate | N-Alkylation | google.com |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Methyl 2-chloro-phenylacetate | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]phenylacetate | N-Alkylation | google.com |

| Ethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chloro-phenylacetate | Saponification (e.g., with NaOH) | α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chloro-phenylacetic acid | Ester Hydrolysis | google.com |

| α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chloro-phenylacetic acid | n-Butanol, H⁺ (from thionyl chloride) | n-Butyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chloro-phenylacetate | Esterification | google.com |

Challenges and Innovations in Scalable Synthesis

The scalable synthesis of This compound and its analogues involves overcoming challenges related to the multi-step synthesis of the thieno[3,2-c]pyridine core, the subsequent N-alkylation (quaternization), and the purification of the final ionic product.

The N-alkylation of the thieno[3,2-c]pyridine with 2-chlorobenzyl halide to form the desired pyridinium salt is a critical step. On a large scale, this quaternization reaction can present several challenges:

Reaction Kinetics and Control: Exothermic reactions can be difficult to control on a large scale, requiring efficient heat management systems.

Solvent Selection: The choice of solvent is crucial for ensuring good solubility of both the reactants and the product, as well as for facilitating the reaction and subsequent purification. Dimethylformamide (DMF) is often used in laboratory-scale syntheses but can be problematic in industrial settings due to its high boiling point and potential for decomposition. google.com

Product Isolation and Purification: As an ionic compound, the pyridinium salt is non-volatile, precluding purification by distillation. Crystallization is the most common method for purification, but finding a suitable solvent system that provides high purity and yield can be challenging. The presence of unreacted starting materials or by-products can hinder crystallization.

By-product Formation: Side reactions can lead to the formation of impurities that are difficult to remove from the final product.

Recent innovations in synthetic methodologies offer potential solutions to some of these challenges. For instance, the development of more efficient catalytic systems and one-pot procedures can reduce the number of steps, improve yields, and simplify work-up procedures. An innovative approach for the synthesis of N-benzyl pyridinium salts involves an electrooxidative C-H functionalization. This method avoids the need for pre-functionalized benzyl halides and could potentially be adapted for the synthesis of the target compound, offering a more atom-economical and milder reaction pathway. Such an approach could represent a significant advancement in the scalable synthesis of this class of compounds.

The following table outlines some of the key steps and associated challenges in the scalable synthesis of thieno[3,2-c]pyridinium derivatives.

| Synthetic Step | Key Challenges | Potential Innovations/Solutions | Reference |

|---|---|---|---|

| Synthesis of thieno[3,2-c]pyridine core | Multi-step synthesis, cost of starting materials, purification of intermediates. | Development of one-pot procedures, use of cheaper and more accessible starting materials. | nih.gov |

| N-alkylation (Quaternization) | Reaction control (exothermicity), solvent selection, by-product formation. | Use of flow chemistry for better reaction control, investigation of alternative and greener solvents. | google.com |

| Purification of Pyridinium Salt | Non-volatile nature, finding suitable crystallization solvents, removal of impurities. | Development of optimized crystallization protocols, use of alternative purification techniques like precipitation or solid-phase extraction. | google.com |

| Overall Process | Atom economy, waste generation, overall yield. | Application of innovative synthetic methods like electrooxidative C-H functionalization to reduce steps and improve atom economy. |

Structure Activity Relationship Sar and Structural Optimization Studies of Thieno 3,2 C Pyridinium Derivatives

Elucidation of Key Pharmacophoric Features within the Thieno[3,2-c]pyridinium Core

The thieno[3,2-c]pyridine (B143518) scaffold is a versatile heterocyclic system that serves as a key pharmacophore in the development of various biologically active agents. chemimpex.com Its fused bicyclic structure, consisting of a thiophene (B33073) ring fused to a pyridine (B92270) ring, provides a rigid framework that is crucial for specific interactions with biological targets. chemimpex.com This core structure has been identified as a novel pharmacophore with potential applications, including for antipsychotic activity. nih.govacs.org

Key pharmacophoric features include:

The Fused Ring System: The inherent planarity and rigidity of the thieno[3,2-c]pyridine core are essential for orienting substituents in a defined three-dimensional space, facilitating precise interactions with receptor binding sites.

Nitrogen Atom: The pyridinium (B92312) nitrogen atom, being positively charged, can engage in crucial ionic interactions or hydrogen bonds with amino acid residues in a target protein.

Aromatic Character: The aromatic nature of the scaffold allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor's active site.

Studies on related arylpiperazine derivatives containing the thieno[3,2-c]pyridine ring have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov This suggests that the thieno[3,2-c]pyridine core can act as a scaffold that, depending on its substitution, can be tailored for selectivity towards specific neurotransmitter systems. nih.gov Its utility as a building block in medicinal chemistry is underscored by its role in the design of targeted therapies. chemimpex.com

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of thieno[3,2-c]pyridinium derivatives can be significantly modulated by altering the substituents on both the benzyl (B1604629) ring and the core scaffold. The specific compound, 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium, serves as a key example within a broader class of derivatives investigated for their therapeutic potential, particularly as anti-platelet and antithrombotic agents. google.com

A patent for a series of thieno[3,2-c]pyridine derivatives highlights the importance of substituents at the 5-position of the pyridine ring. google.com The general structure involves an α-substituted-phenylacetate group attached to the nitrogen, where variations in the phenyl ring substituent (X) and the ester/amide group (Y) lead to a range of compounds with differing properties. google.com

For instance, the synthesis of methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate (a precursor to the pyridinium compound) demonstrates the foundational structure. google.com Modifying this structure by saponifying the methyl ester to the corresponding carboxylic acid or converting it to various amides results in new analogues. google.com The choice of a halogen, specifically chlorine at the ortho position (2-Cl) of the benzyl ring, is a recurring feature in potent derivatives, suggesting its importance for activity. google.com

The following table summarizes the structural variations and their outcomes based on data from related thieno[3,2-c]pyridine derivatives.

Table 1: SAR of Thieno[3,2-c]pyridine Derivatives

| Derivative Class | Substituent 'X' (on Phenyl Ring) | Substituent 'Y' (at α-position) | Reported Application/Significance | Reference |

|---|---|---|---|---|

| Phenylacetic Acid | H | -COOH | Active Compound | google.com |

| o-Chloro Phenylacetic Acid | 2-Cl | -COOH | Active Compound (Monohydrate Form) | google.com |

| Methyl o-Chloro Phenylacetate | 2-Cl | -COOCH₃ | Key Intermediate | google.com |

| N-Methyl o-Chloro Phenylacetamide | 2-Cl | -CONHCH₃ | Synthesized Analogue | google.com |

From this data, it is evident that:

The Benzyl Substituent (X): The presence and position of a halogen on the benzyl ring are critical. The 2-chloro substituent is frequently used, indicating that steric and/or electronic effects at this position are favorable for biological activity.

The α-Substituent (Y): The nature of the group attached to the benzylic carbon (the α-position) significantly influences the compound's properties. Converting the ester to a carboxylic acid or various amides allows for fine-tuning of physicochemical properties like solubility and hydrogen bonding capacity, which in turn affects biological potency. google.com

Rational Design Principles for Novel this compound Analogues

The rational design of new analogues of this compound is guided by established SAR principles and strategic chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

One primary design strategy involves substituent modification . Based on the SAR data, which shows the importance of the 2-chloro group on the benzyl ring, a rational approach would involve synthesizing analogues with other halogens (e.g., fluorine, bromine) or small alkyl groups at this position to probe the electronic and steric requirements of the binding pocket. google.com Similarly, the α-position of the benzyl group is a key point for modification. Designing a library of amides with diverse alkyl and aryl substituents can help optimize interactions with the target protein. google.com

Another powerful strategy is scaffold hopping . This involves replacing the thieno[3,2-c]pyridine core with other heterocyclic systems that maintain the key pharmacophoric features. For example, a study on smoothened (Smo) receptor antagonists utilized a scaffold hopping strategy to design novel tetrahydrothieno[3,2-c]pyridine derivatives, which demonstrated promising inhibitory activity. rsc.org This principle could be applied to design analogues of this compound where the core is replaced by bioisosteric rings like furo[3,2-c]pyridine (B1313802) or thieno[3,2-d]pyrimidine (B1254671) to explore new intellectual property space and potentially improve properties like metabolic stability. nih.govnih.gov

Finally, conformationally restricted analogues represent a sophisticated design principle. By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This locks the molecule into a more bioactive conformation, which can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding. nih.gov For the this compound scaffold, this could involve creating a cyclic linker between the benzyl ring and the thienopyridine core.

Conformational Analysis and Stereochemical Influences on Activity

The core thieno[3,2-c]pyridinium ring system is largely planar and rigid. The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the benzyl group to the pyridinium nitrogen. The relative orientation of the 2-chlorobenzyl group with respect to the thienopyridine plane can significantly influence the molecule's ability to interact with its biological target.

Furthermore, if additional chiral centers are introduced into the molecule, stereochemistry becomes a vital consideration. A patent describing related derivatives explicitly mentions the preparation of "the two enantiomers or their mixture," confirming that stereochemical isomers are a recognized aspect of this chemical class. google.com Enantiomers of a chiral drug can have substantially different pharmacological activities, with one enantiomer often being significantly more potent than the other (the eutomer vs. the distomer). This difference arises because biological receptors are themselves chiral, and thus interact differently with the different 3D arrangements of the enantiomers.

While specific conformational analysis studies for this compound were not found in the search results, the principles are well-established. Techniques like X-ray crystallography of ligand-protein complexes or computational methods such as molecular docking can be used to understand the bioactive conformation. For instance, studies on the conformation of other complex pyridine-containing ligands demonstrate how different rotational arrangements and inter-ring angles are analyzed to understand crystal packing and potential biological interactions. mdpi.com Understanding these stereochemical and conformational influences is essential for designing more potent and selective therapeutic agents.

Mechanistic Investigations of Biological Activities of Thieno 3,2 C Pyridinium Compounds Pre Clinical Focus

Target Identification and Receptor/Enzyme Interaction Profiling

The thienopyridine scaffold is a cornerstone in the development of therapeutic agents, with various derivatives exhibiting a range of biological activities through interaction with specific molecular targets.

Kinase Inhibition Activities (e.g., BTK, Hsp90, PI3K)

While the primary target of many thienopyridines is the P2Y12 receptor, research has explored their potential to inhibit various kinases, which are crucial regulators of cellular processes.

Bruton's Tyrosine Kinase (BTK): A novel series of compounds with a thieno[3,2-c]pyridin-4-amine framework have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a key component of B-cell receptor signaling and is a validated target in the treatment of certain B-cell malignancies.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov While direct inhibition by 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium has not been reported, derivatives of the isomeric thieno[2,3-c]pyridine (B153571) scaffold have been synthesized and evaluated as Hsp90 inhibitors. nih.gov These compounds are designed to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its function. nih.gov

Phosphoinositide 3-kinase (PI3K): The P2Y12 receptor, upon activation, can signal through PI3K. nih.gov While this indicates a link between the thienopyridine target and this kinase pathway, there is currently no direct evidence to suggest that 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium or its close analogs act as inhibitors of PI3K.

Acetylcholinesterase Modulation

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Research into the anticholinesterase activity of thienopyridine derivatives has shown that compounds with a thieno[2,3-b]pyridine (B153569) scaffold can exhibit inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net The mechanism of these inhibitors can involve interactions with the peripheral anionic site or the active site gorge of the enzyme. researchgate.net There is no specific research available on the modulation of acetylcholinesterase by 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium.

Cellular and Molecular Mechanism of Action Studies

The biological activities of thienopyridine compounds at the molecular level translate into various cellular effects, including the regulation of cell proliferation and antimicrobial actions.

Anti-proliferative Pathways (e.g., Cell Cycle Arrest, Tubulin Polymerization, Phospholipid Metabolism Interference)

Anti-proliferative Activity: Derivatives of thieno[2,3-b]pyridines have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov

Cell Cycle Arrest and Tubulin Polymerization: A common mechanism for anti-cancer agents is the disruption of microtubule dynamics, which are essential for cell division. nih.gov Inhibition of tubulin polymerization leads to mitotic arrest, often in the G2/M phase of the cell cycle, and can subsequently induce apoptosis. nih.gov While there is no direct evidence for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, some studies have suggested that certain thieno[2,3-b]pyridine derivatives may exert their anti-proliferative effects in part through the inhibition of microtubule assembly. nih.gov The process of identifying tubulin polymerization inhibitors is a key area of cancer research. nih.gov

Phospholipid Metabolism Interference: Another proposed anti-proliferative mechanism for thieno[2,3-b]pyridine derivatives is the inhibition of phosphoinositide phospholipase C (PI-PLC). nih.gov This enzyme is involved in lipid signaling pathways that are often dysregulated in cancer. Inhibition of PI-PLC can disrupt cellular processes and lead to reduced cancer cell growth. nih.gov

| Pathway | Proposed Mechanism for Thienopyridine Derivatives | Cellular Outcome |

| Cell Cycle | Inhibition of tubulin polymerization | G2/M Arrest |

| Apoptosis | Induction following mitotic catastrophe | Programmed Cell Death |

| Signal Transduction | Inhibition of PI-PLC | Disruption of phospholipid metabolism |

Antimicrobial Properties and Associated Mechanisms

The pyridinium (B92312) salt structure is known to be associated with antimicrobial properties. mdpi.com The positively charged nitrogen atom is thought to interact with negatively charged components of microbial cell membranes, leading to disruption and cell death. mdpi.com

While specific studies on 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium are lacking, research on related heterocyclic systems provides insights into potential antimicrobial mechanisms. For instance, thieno[3,2-d]pyrimidine (B1254671) derivatives have been investigated as antimicrobial agents targeting DNA gyrase, an essential bacterial enzyme. researchgate.net Additionally, various pyridine-containing compounds have shown activity against a range of bacterial and fungal strains. nih.gov Other studies on thieno[2,3-b]pyridines have also reported moderate antibacterial activity against several bacterial species. japsonline.com

| Compound Class | Potential Antimicrobial Mechanism |

| Pyridinium Salts | Cell membrane disruption |

| Thieno[3,2-d]pyrimidines | DNA gyrase inhibition |

| Thieno[2,3-b]pyridines | Moderate antibacterial activity (mechanism not fully elucidated) |

Anti-inflammatory Mechanisms

Detailed mechanistic studies elucidating the anti-inflammatory activities of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium are not described in the currently available scientific literature. While the broader class of thienopyridines has been explored for various biological activities, specific data on how this particular compound might modulate inflammatory pathways, such as cytokine release, enzyme activity (e.g., cyclooxygenases), or signaling cascades (e.g., NF-κB), has not been published. Research on the related drug, ticlopidine (B1205844), indicates it was initially explored for anti-inflammatory properties, though its development ultimately focused on its antiplatelet effects. wikipedia.org One case study has associated ticlopidine with the induction of acute arthritis, a pro-inflammatory condition. nih.gov However, this information is not specific to This compound .

In Vitro Pharmacological Evaluations using Cell-Based Assays

A review of published literature did not yield any specific in vitro pharmacological evaluations for This compound using cell-based assays. Consequently, there is no data available on its cytotoxic effects on various cell lines, its potential to inhibit cell proliferation, or its effects on specific cellular targets or pathways as determined through cell-based screening. The compound is identified as an impurity of ticlopidine, a well-known antiplatelet agent. lgcstandards.com Studies on ticlopidine and its derivatives have focused on their ability to inhibit ADP-induced platelet aggregation. nih.govnih.gov However, specific cell-based assay data for This compound is absent from the public record.

In Vivo Efficacy Studies in Non-Human Models

There are no published in vivo efficacy studies for This compound in non-human models. Research on the therapeutic potential of this specific compound in animal models of disease, including but not limited to inflammatory conditions, has not been reported in the available scientific literature. While studies on other thieno[3,2-c]pyridine (B143518) derivatives have been conducted in animal models for indications such as psychosis, these findings are not directly applicable to the compound . nih.gov

Computational Chemistry and Molecular Modeling Applications in Thieno 3,2 C Pyridinium Research

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, molecular docking can be employed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor.

Research on related thienopyridine structures has utilized molecular docking to understand their mechanism of action. For instance, studies on thieno[2,3-b]pyridines have used docking to investigate their interaction with the active site of phosphoinositide phospholipase C (PI-PLC), an enzyme implicated in cancer. mdpi.comnih.gov These studies predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. mdpi.com Similarly, docking studies on thieno[3,2-d]pyrimidine (B1254671) derivatives targeting DNA gyrase have identified crucial binding interactions. researchgate.net

For 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, a hypothetical docking study against a putative target could reveal similar crucial interactions. The results can be summarized in a table format to highlight the key binding features.

Table 1: Hypothetical Molecular Docking Results for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

| Interaction Type | Interacting Residue (Example) | Predicted Distance (Å) |

|---|---|---|

| Hydrogen Bond | Gln123 | 2.16 |

| Hydrogen Bond | Asp124 | 2.08 |

| Electrostatic Interaction | Zn2+ | 3.66 |

| Hydrophobic Interaction | Val73 | - |

This table is illustrative and based on docking studies of similar compounds against various targets. nih.gov

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-target complex over time. MD simulations provide a detailed view of the dynamic movements of atoms, allowing researchers to assess the conformational changes in both the ligand and the target protein upon binding.

The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) of the atomic positions. A stable binding is often indicated by a leveling off of the RMSD plot over the simulation time. mdpi.com For 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, an MD simulation would provide insights into how strongly it remains bound to its target and whether significant conformational changes occur that might affect its activity. This information is crucial for validating the docking results and understanding the dynamic nature of the interaction. mdpi.com

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.comnih.gov These calculations can determine the distribution of electrons within a molecule and predict its chemical reactivity. For 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can indicate which parts of the molecule are more likely to participate in chemical reactions, such as binding to a biological target. mdpi.com

Table 2: Conceptual DFT-Calculated Electronic Properties for a Thieno[3,2-c]pyridinium Derivative

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

This table is illustrative and based on DFT calculations for similar heterocyclic systems. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, a 3D-QSAR model could be developed. nih.gov This involves aligning the molecules and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic fields). The model is then trained using a set of compounds with known activities and validated to ensure its predictive power. The resulting QSAR model can be visualized as a contour map, highlighting regions where certain structural features are predicted to increase or decrease activity, thereby guiding the design of more potent analogs. nih.gov

Table 3: Components of a Hypothetical 3D-QSAR Model for Thieno[3,2-c]pyridinium Derivatives

| Component | Description |

|---|---|

| Training Set | A series of thieno[3,2-c]pyridinium analogs with measured biological activity. |

| Test Set | A subset of analogs used to validate the predictive power of the model. |

| Molecular Descriptors | Steric, electrostatic, and hydrophobic fields calculated for each molecule. |

| Statistical Method | Partial Least Squares (PLS) to correlate descriptors with activity. |

Virtual High-Throughput Screening (vHTS) for Lead Identification

Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds against a biological target to identify potential new drug leads. nih.gov This approach is much faster and more cost-effective than experimental high-throughput screening.

In the context of thieno[3,2-c]pyridinium research, a vHTS campaign could be initiated by docking a large virtual library of compounds, which could include derivatives of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, into the active site of a target protein. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score). The top-ranking compounds are then selected for further experimental testing. This process can significantly accelerate the discovery of novel and potent inhibitors. nih.govmdpi.com

Table 4: Conceptual Workflow for a Virtual High-Throughput Screening Campaign

| Step | Description |

|---|---|

| 1. Library Preparation | A large database of compounds (e.g., ZINC database) is prepared for docking. nih.gov |

| 2. Target Preparation | The 3D structure of the target protein is prepared for docking. |

| 3. Docking | The compound library is docked into the active site of the target. |

| 4. Scoring and Ranking | Compounds are ranked based on their docking scores. |

Challenges and Future Perspectives in Thieno 3,2 C Pyridinium Research

Strategies for Addressing Pharmacological Property Limitations (e.g., Aqueous Solubility Improvement)

A significant hurdle in the development of many thienopyridine-based compounds is their limited aqueous solubility, a factor that can severely impede bioavailability and clinical utility. It is estimated that poor solubility contributes to the discontinuation of approximately 40% of drug discovery programs. nih.gov The planar and rigid nature of the thienopyridine core promotes strong intermolecular forces, such as π-stacking and hydrogen bonding, leading to high crystal packing energy and consequently, poor solubility in water. mdpi.comnih.gov

Several strategies are being investigated to mitigate these solubility issues, primarily drawing on research from related thieno[2,3-b]pyridine (B153569) scaffolds:

Structural Modification: One approach involves chemically modifying the core scaffold to introduce more polar, solubilizing groups. For instance, replacing the thiophene (B33073) sulfur atom with nitrogen to create a 1H-pyrrolo[2,3-b]pyridine core resulted in a thousand-fold increase in water solubility. nih.govnih.gov However, this particular modification also led to a significant loss of the desired anticancer efficacy, highlighting the delicate balance between solubility and biological activity. nih.govnih.govresearchgate.net Another strategy is to disrupt the crystal packing by adding bulky, yet cleavable, functional groups like esters and carbonates, which can improve solubility by reducing the energy of the crystal lattice. mdpi.comnih.gov

Advanced Formulation: An alternative to chemical modification is the use of drug delivery systems. Loading a potent but poorly soluble thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix has been shown to be a successful strategy. nih.govnih.gov This formulation not only solubilized the compound but also led to a five-fold increase in its potency against human pancreatic adenocarcinoma cells, demonstrating the utility of such nano-formulation approaches. nih.govnih.govresearchgate.net

These approaches, while primarily studied on isomers, provide a clear roadmap for improving the properties of thieno[3,2-c]pyridinium compounds.

| Strategy | Description | Outcome Example | Reference(s) |

| Chemical Modification | Introduction of solubilizing groups or disruption of crystal packing through synthesis. | Replacing thiophene sulfur with nitrogen increased solubility from 1.2 µg/mL to 1.3 mg/mL, but diminished bioactivity. | nih.govnih.govresearchgate.net |

| Polymer Formulation | Encapsulating the active compound within a polymer-based nanocarrier. | Loading into a cholesteryl-poly(allylamine) matrix resulted in a five-fold increase in potency. | nih.govnih.govresearchgate.net |

| Prodrug Approach | Attaching bulky, cleavable ester or carbonate groups to the core structure. | Decreased melting points were observed, indicating disrupted crystal packing and potentially improved solubility. | mdpi.comnih.gov |

Translational Research Opportunities and Chemical Probe Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. The thieno[3,2-c]pyridinium scaffold is ripe with such opportunities. The parent scaffold, tetrahydrothieno[3,2-c]pyridine, is the core of the widely used antiplatelet drug clopidogrel (B1663587), which stands as a testament to the therapeutic potential of this chemical class. nih.gov

Building on this foundation, current research points to several promising translational avenues:

Neuropsychiatric Disorders: Derivatives of the thieno[3,2-c]pyridine (B143518) ring system have been synthesized and show significant potential as antipsychotic agents. acs.orgnih.gov These compounds exhibit potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors while having weak interactions with dopamine (B1211576) D2 receptors, suggesting a distinct mechanism of action from many existing antipsychotics. nih.gov This opens a clear path for developing novel treatments for psychotic disorders.

Kinase Inhibition: The related thieno[3,2-b]pyridine (B153574) scaffold has proven to be a versatile template for designing highly selective protein kinase inhibitors. researchgate.net For example, the compound MU1920 was developed as a high-quality chemical probe for the kinase Haspin, suitable for in-vivo studies. researchgate.net Chemical probes are essential tools for dissecting cellular signaling pathways and validating new drug targets. The thieno[3,2-c]pyridinium structure could be similarly exploited to generate probes for under-explored kinases, such as cyclin-dependent-like kinases (CDKLs), thereby accelerating drug discovery in oncology and other fields. researchgate.net

The development of molecules like 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium into chemical probes, perhaps by incorporating reporter tags or photo-affinity labels, would be a valuable step in identifying their specific biological targets and elucidating their mechanism of action.

| Research Area | Potential Application | Key Protein Targets | Reference(s) |

| Neuroscience | Development of novel antipsychotic drugs. | Serotonin 5-HT1 and 5-HT2 receptors. | acs.orgnih.gov |

| Oncology/Cell Biology | Development of selective kinase inhibitors and chemical probes for target validation. | Haspin, Cyclin-dependent-like kinases (CDKLs), Phosphoinositide 3-kinase (PI3K). | researchgate.netnih.gov |

| Infectious Disease | Potential as antimicrobial agents. | DNA gyrase. | researchgate.net |

Emerging Synthetic Methodologies for Complex Thienopyridine Architectures

The synthesis of thienopyridine scaffolds has traditionally relied on methods that can be expensive, use harsh conditions, or have limitations in generating diverse structures. nih.gov These conventional strategies often involve building the thiophene ring onto a pre-existing pyridine (B92270) core or vice-versa. nih.gov However, recent advances in synthetic organic chemistry are providing more efficient, cost-effective, and environmentally friendly routes to these valuable molecules.

A notable emerging methodology is a metal-free, three-step synthesis of thieno[2,3-c]pyridines. nih.gov This process proceeds through a fused 1,2,3-triazole intermediate, which then undergoes a denitrogenative transformation to yield the final thienopyridine product. nih.gov This approach offers several advantages over classical methods:

Avoidance of Metal Catalysts: It circumvents the need for metal catalysts, which can be costly and leave toxic residues in the final product, a critical consideration for pharmaceutical development. nih.gov

Cost-Effectiveness: The synthesis utilizes simple and readily available starting materials. nih.gov

Late-Stage Derivatization: It overcomes the limitations of older methods by allowing for greater diversity to be introduced late in the synthetic sequence, facilitating the rapid creation of compound libraries for screening. nih.gov

Older, yet foundational, methods include the Thorpe-Ziegler cyclization, which has been widely used for various thienopyridine isomers, often requiring specific catalysts like sodium ethoxide or potassium carbonate. researchgate.net The development and adoption of novel synthetic strategies will be crucial for exploring the full chemical space around the thieno[3,2-c]pyridinium core and for the large-scale, sustainable production of lead candidates.

| Method Type | Description | Key Features | Reference(s) |

| Conventional | Stepwise construction of the bicyclic system, often via Thorpe-Ziegler cyclization. | Often requires specific base catalysts (e.g., EtONa, K₂CO₃) and can have limitations in substrate scope. | researchgate.netgoogle.com |

| Emerging | Metal-free synthesis via a fused 1,2,3-triazole intermediate and denitrogenation. | Environmentally friendly, cost-effective, avoids toxic metal residues, allows for late-stage functionalization. | nih.gov |

Interdisciplinary Approaches in Thieno[3,2-c]pyridinium Research

The complexity of modern drug discovery necessitates a move away from siloed research toward highly integrated, interdisciplinary approaches. The study of thienopyridinium compounds is an excellent example of where the convergence of multiple scientific fields can yield insights that would be unattainable from a single perspective.

Future research on this compound and related compounds will be most fruitful when it combines:

Computational Chemistry: Molecular docking and modeling studies are essential for predicting how these compounds bind to target proteins, such as kinases or G-protein coupled receptors. researchgate.netnih.gov These in-silico methods help explain structure-activity relationships and guide the design of more potent and selective derivatives. researchgate.net

Chemical Biology & Pharmacology: The synthesis of derivatives must be coupled with rigorous biological evaluation. This includes not only basic cell proliferation assays but also advanced techniques like electrophysiology to measure effects on neuronal firing, receptor binding assays, and in vivo behavioral models to assess therapeutic potential for conditions like psychosis. nih.govnih.gov

Systems Biology: To understand the full impact of a compound on a biological system, broader analytical methods are required. Metabolomics, for instance, can reveal how a compound alters the metabolic state of cancer cells, such as inducing a shift from lipid to glucose metabolism. nih.gov This provides a deeper understanding of the mechanism of action beyond simple target engagement.

By integrating synthetic chemistry with computational biology, in-depth pharmacology, and systems-level analysis, researchers can more effectively navigate the challenges of drug development, from identifying primary targets to predicting clinical efficacy.

常见问题

Q. What are the established synthetic routes for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer: A common synthesis involves reacting 5-(2-chlorobenzyl)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine-2-one with isopropenyl acetate in the presence of p-toluenesulfonic acid at 363 K for 6 hours. Post-reaction, the product is extracted with ethyl acetate after neutralization, yielding ~68% purity. Optimization strategies include adjusting stoichiometric ratios (e.g., excess acylating agents) and exploring alternative catalysts (e.g., Lewis acids) to improve regioselectivity .

Q. How is X-ray crystallography employed to determine the structural conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with a Rigaku Saturn CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is used. Data collection at 113 K minimizes thermal motion artifacts. The compound crystallizes in the monoclinic P21/n space group (a = 14.526 Å, b = 6.1065 Å, c = 17.490 Å, β = 99.098°). SHELX software refines the structure, revealing dihedral angles (e.g., 72.60° between thiophene and benzene rings) and weak intermolecular interactions (C–H···O) critical for packing stability .

Q. Which analytical techniques are recommended for impurity profiling of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 220–280 nm, coupled with mass spectrometry (LC-MS), identifies impurities such as 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (Impurity L) and N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine (Impurity I). Calibration against certified reference materials (e.g., LGC Standards) ensures quantification limits <0.1% .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacological activity of derivatives like clopidogrel analogs?

Methodological Answer: In vitro platelet aggregation assays (e.g., light transmission aggregometry with ADP induction) quantify antiplatelet activity. For in vivo models, arterial thrombosis induction in rodents (e.g., FeCl3-induced injury) evaluates efficacy. Dose-response studies (0.1–10 mg/kg) and metabolite profiling (via LC-MS/MS) correlate structure-activity relationships, focusing on the stereochemical influence of the 2-chlorobenzyl group .

Q. How should contradictory spectral data (e.g., NMR shifts or mass fragments) be resolved during structural elucidation?

Methodological Answer: For ambiguous ¹H-NMR signals (e.g., overlapping aromatic protons), employ 2D techniques like COSY and NOESY to assign coupling patterns. High-resolution MS (HRMS) with electrospray ionization (ESI+) confirms molecular ions ([M+H]+ at m/z 263.78). Cross-validation with computational chemistry tools (e.g., DFT for predicting chemical shifts) resolves discrepancies between experimental and theoretical data .

Q. What methodologies are effective for studying degradation pathways under stress conditions?

Methodological Answer: Forced degradation studies include:

- Hydrolysis : Exposure to 0.1 M HCl/NaOH at 333 K for 24 hours.

- Oxidation : Treatment with 3% H2O2 at 298 K for 48 hours.

- Photolysis : UV light (λ = 254 nm) for 72 hours.

LC-MS identifies degradation products (e.g., oxidized sulfoxide derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。